BRD4 Bromodomain Inhibition: Potency and Selectivity Profile
The compound exhibits moderate inhibitory activity against the bromodomain-containing protein 4 (BRD4), a key epigenetic target. Its binding affinity is quantified with an IC50 of 631 nM against BRD4 [1]. This activity is part of a broader profile that includes interactions with BRD2 (IC50 = 501 nM) and CYP3A4 (IC50 = 4.70 µM) [2]. While this is a class-level inference, the specific bromine and methyl substitution pattern likely contributes to its selectivity profile within the bromodomain family, a feature not shared by all benzamide derivatives.
| Evidence Dimension | Inhibition of BRD4 Bromodomain |
|---|---|
| Target Compound Data | IC50 = 631 nM |
| Comparator Or Baseline | N/A (Class-level inference) |
| Quantified Difference | N/A |
| Conditions | Fluorescence anisotropy assay (Alexa Fluor 488 binding) [1] |
Why This Matters
This data identifies the compound as a potential starting point for developing bromodomain inhibitors, particularly where specific substitution patterns are known to modulate potency and selectivity [1].
- [1] BindingDB. (n.d.). BDBM50380669 CHEMBL2017273. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380669&tag=rep&fil=ic50&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50380669 CHEMBL2017273. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380669&tag=rep&fil=ic50&submit=summary View Source
